Product packaging for (4-Propyl-4-piperidinyl)methanol(Cat. No.:CAS No. 1243250-07-8)

(4-Propyl-4-piperidinyl)methanol

Cat. No.: B580967
CAS No.: 1243250-07-8
M. Wt: 157.257
InChI Key: PZIVEJUFTRGEJQ-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Chemical Sciences

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a privileged structure in medicinal chemistry and materials science. Its conformational flexibility and the basicity of the nitrogen atom allow it to engage in specific interactions with biological targets, making it a common feature in pharmaceuticals.

Nitrogen-containing heterocycles are fundamental building blocks in the synthesis of a wide range of organic compounds. They are integral to the structures of numerous natural products, pharmaceuticals, and agrochemicals. The presence of the nitrogen atom can influence the electronic properties, solubility, and metabolic stability of a molecule. In drug design, piperidine and other nitrogen heterocycles are often used to introduce a basic center, which can be crucial for receptor binding and for tuning the pharmacokinetic profile of a compound.

The hydroxymethyl (-CH₂OH) group is a valuable functional handle in organic synthesis. When attached to a piperidine ring, it provides a site for a variety of chemical transformations. This primary alcohol can be oxidized to an aldehyde or a carboxylic acid, esterified, or converted into an ether. These modifications allow for the covalent attachment of the piperidine scaffold to other molecular fragments, enabling the construction of more complex molecules. Furthermore, the hydroxyl group can participate in hydrogen bonding, which can be critical for molecular recognition and binding to biological targets. The presence of a hydroxymethyl group also tends to increase the polarity and aqueous solubility of a compound, which can be a desirable property in pharmaceutical development.

Research Context of (4-Propyl-4-piperidinyl)methanol

This compound is a specific example of a 4,4-disubstituted piperidine. This substitution pattern, where the 4-position of the piperidine ring holds two non-hydrogen substituents, creates a quaternary carbon center and introduces specific steric and electronic features.

The 4-position of the piperidine ring is a common site for substitution in the design of new chemical entities. A wide variety of 4-substituted and 4,4-disubstituted piperidines have been synthesized and investigated for their biological activities. For instance, numerous potent analgesic compounds feature a 4,4-disubstituted piperidine core. ijnrd.orgresearchgate.netresearchgate.net The specific combination of a propyl group and a hydroxymethyl group at the 4-position of this compound makes it an interesting, yet underexplored, member of this class. The propyl group provides a non-polar, lipophilic component, while the hydroxymethyl group offers a site for polar interactions and further functionalization. This combination of functionalities suggests that this compound could serve as a versatile building block in the synthesis of novel compounds with potential applications in medicinal chemistry.

Below is a table of predicted physicochemical properties for this compound. These values are computationally derived and serve as an estimation.

PropertyPredicted Value
Molecular FormulaC₉H₁₉NO
Molecular Weight157.26 g/mol
XLogP31.5
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2
Rotatable Bond Count3
Topological Polar Surface Area32.3 Ų

The synthesis of 4,4-disubstituted piperidines can be approached through several synthetic strategies. A common method involves the use of a pre-existing piperidine ring, often starting from 4-piperidone (B1582916). For the synthesis of this compound, a plausible route would involve the alkylation of a protected 4-piperidone derivative, followed by the introduction of the hydroxymethyl group.

One potential synthetic pathway is outlined below:

Protection of the Piperidine Nitrogen: 4-Piperidone is first protected, for example, as its N-benzyl or N-Boc derivative, to prevent side reactions at the nitrogen atom.

Introduction of the Propyl Group: The protected 4-piperidone can undergo a Grignard reaction with propylmagnesium bromide. This would result in the formation of a tertiary alcohol, 4-hydroxy-4-propyl-piperidine.

Introduction of the Hydroxymethyl Group: A more controlled approach would be to first introduce a group that can be converted to the hydroxymethyl moiety. For example, a Reformatsky reaction with ethyl bromoacetate (B1195939) would yield a β-hydroxy ester at the 4-position. Subsequent alkylation at the 4-position followed by reduction of the ester would furnish the desired product.

Alternative Route via Cyanohydrin Formation: Another strategy involves the formation of a cyanohydrin from the protected 4-piperidone. The hydroxyl group of the cyanohydrin could then be protected, followed by alkylation at the 4-position. Subsequent reduction of the nitrile and removal of the protecting groups would yield this compound.

Once synthesized, the hydroxymethyl group of this compound can undergo various transformations. For instance, it can be esterified with a variety of carboxylic acids to produce a library of esters. The piperidine nitrogen can be alkylated or acylated to introduce further diversity.

Scope and Objectives of Research on this compound

The primary objective of research on this compound would be to establish efficient and scalable synthetic routes to this novel compound. Given its status as a previously uncharacterized molecule, a thorough investigation of its chemical and physical properties would be essential.

Further research objectives would include:

Exploration of its Synthetic Utility: Investigating the reactivity of the hydroxymethyl group and the piperidine nitrogen to synthesize a diverse range of derivatives. This would establish this compound as a versatile building block for combinatorial chemistry and drug discovery programs.

Computational Studies: Performing conformational analysis and molecular modeling to understand the preferred three-dimensional structure of the molecule and its derivatives.

Biological Screening: Based on the known pharmacological profiles of other 4,4-disubstituted piperidines, derivatives of this compound could be screened for a range of biological activities, including but not limited to analgesic, anti-inflammatory, and CNS-related activities.

The exploration of novel chemical entities like this compound is crucial for expanding the toolbox of synthetic chemists and for the discovery of new molecules with valuable properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19NO B580967 (4-Propyl-4-piperidinyl)methanol CAS No. 1243250-07-8

Properties

IUPAC Name

(4-propylpiperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-2-3-9(8-11)4-6-10-7-5-9/h10-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZIVEJUFTRGEJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCNCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Propyl 4 Piperidinyl Methanol

Direct Synthesis Approaches

Direct synthesis focuses on pathways that build the molecule without extensive detours or protecting group manipulations where possible. These are often categorized by the key bond-forming or ring-forming strategy employed.

A common and effective strategy for the synthesis of substituted piperidines involves the reduction of a corresponding pyridine (B92270) derivative. This approach is advantageous as it leverages the wide availability of functionalized pyridines.

Catalytic hydrogenation is a powerful method for the reduction of the aromatic pyridine ring to a saturated piperidine (B6355638) ring. asianpubs.org This transformation requires the use of a metal catalyst and a hydrogen source. The choice of catalyst, solvent, and reaction conditions such as temperature and pressure can significantly influence the reaction's efficiency and selectivity. researchgate.net

For the synthesis of (4-Propyl-4-piperidinyl)methanol, a suitable precursor would be a pyridine molecule substituted at the 4-position with both a propyl group and a hydroxymethyl group (or a group that can be readily converted to it, such as an ester or aldehyde). The hydrogenation of such a precursor, for instance, ethyl 4-propylpyridine-4-carboxylate, would saturate the pyridine ring. A subsequent reduction of the ester group would then yield the target primary alcohol.

The hydrogenation of the pyridine ring is typically carried out under acidic conditions, often using glacial acetic acid as a solvent, which enhances the activity of the catalyst. asianpubs.org Various precious metal catalysts have been shown to be effective for this transformation. researchgate.net

CatalystTypical ConditionsNotesReference
Platinum(IV) oxide (PtO₂)H₂ (50-70 bar), Acetic Acid, Room Temp.Effective for a wide range of substituted pyridines. asianpubs.org
Rhodium on Carbon (Rh/C)H₂ (low to high pressure), various solvents.Shows high activity for pyridine hydrogenation. researchgate.net
Palladium on Carbon (Pd/C)H₂ pressure, various solvents.Also demonstrates high activity. researchgate.net
Ruthenium dioxide (RuO₂)High temperature (90-100°C), High pressure (70-100 atm).Reported for preparation of various piperidines. researchgate.net

Reductive amination is a versatile method for forming C-N bonds and can be applied to the synthesis of piperidine rings. harvard.edu This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. harvard.edu

In the context of synthesizing the this compound scaffold, an intramolecular reductive amination of a suitable linear amino-aldehyde or amino-ketone precursor could be employed to form the piperidine ring. For instance, a 6-amino-4-propyl-4-(hydroxymethyl)hexanal could theoretically undergo cyclization and reduction to form the target molecule. More commonly, a double reductive amination of a 1,5-dicarbonyl compound with an amine can be used to construct the piperidine ring. researchgate.net This method provides a powerful tool for accessing complex piperidine structures. The choice of reducing agent is critical for the success of the reaction, as it must selectively reduce the iminium ion in the presence of the starting carbonyl group. harvard.edu

Reducing AgentKey CharacteristicsReference
Sodium cyanoborohydride (NaBH₃CN)Effective at mildly acidic pH; selectively reduces iminium ions. Highly toxic. harvard.edu
Sodium triacetoxyborohydride (B8407120) (NaB(OAc)₃H)A milder and less toxic alternative to NaBH₃CN. Highly selective and broadly applicable. harvard.edu
Pinacol-derived chlorohydrosilaneUsed in metal-free reductive amination protocols. nih.gov
Catalytic Hydrogenation (H₂/Catalyst)Can be used for one-pot procedures but may require harsher conditions. harvard.edu

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds, particularly in reactions with carbonyl compounds to produce alcohols. mt.comadichemistry.com

The addition of a Grignard reagent to a ketone is a classic method for the synthesis of tertiary alcohols. libretexts.orglibretexts.org In a synthetic pathway toward this compound, one could envision a Grignard reaction with a ketone precursor like an N-protected 4-piperidone (B1582916).

Specifically, the reaction of propylmagnesium bromide (a Grignard reagent) with an N-protected 4-piperidone would result in the formation of an N-protected 4-propyl-4-hydroxypiperidine. This product is a tertiary alcohol, where the hydroxyl group is directly attached to the C4 of the piperidine ring. While this compound is not the final target molecule, it represents a key intermediate that could potentially be transformed into this compound through subsequent chemical manipulations.

Carbonyl CompoundGrignard Reagent (R-MgX)Product After Acid WorkupReference
Formaldehyde (B43269)R-MgXPrimary Alcohol (R-CH₂OH) libretexts.org
Aldehyde (R'-CHO)R-MgXSecondary Alcohol (R'-CH(OH)-R) libretexts.org
Ketone (R'-CO-R'')R-MgXTertiary Alcohol (R'-C(OH)(R'')-R) libretexts.org
Ester (R'-COOR'')2 eq. R-MgXTertiary Alcohol (R'-C(OH)(R)-R) libretexts.org

The synthesis of structurally analogous carbinols often utilizes Grignard reactions. For example, the synthesis of α,α-diphenyl-4-piperidinemethanol has been achieved by reacting a Grignard reagent, phenylmagnesium halide, with a ketone precursor, N-acetyl-4-benzoylpiperidine. google.com This reaction adds a phenyl group to the carbonyl carbon, and a subsequent hydrolysis step yields the final tertiary alcohol product. google.com This demonstrates the utility of Grignard addition to ketone-substituted piperidines for creating complex carbinols.

Nucleophilic Addition to Piperidinone Derivatives

A direct and widely utilized strategy for the synthesis of 4,4-disubstituted piperidines involves the nucleophilic addition of organometallic reagents to 4-piperidinone derivatives. This approach allows for the direct installation of the propyl group at the C4 position. A plausible and efficient route to this compound begins with a suitably N-protected 4-piperidone.

The synthesis can be conceptualized in a two-step sequence starting from an N-protected ethyl 4-oxopiperidine-1-carboxylate. The first step involves a Grignard reaction, where a propylmagnesium halide (e.g., propylmagnesium bromide) is added to the keto-ester. This reaction proceeds via nucleophilic attack at the carbonyl carbon of the ketone, affording a tertiary alcohol. The ester group at the C4 position remains intact during this step. The subsequent step involves the reduction of the ester functionality to the primary alcohol, yielding the target this compound, following deprotection of the nitrogen. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄).

A representative reaction scheme is as follows:

Grignard Addition: An N-protected 4-piperidone carrying an ester at the C4 position is treated with propylmagnesium bromide.

Reduction: The resulting intermediate, a 4-propyl-4-hydroxy-piperidine-1,4-dicarboxylate derivative, is reduced to form the final hydroxymethyl group.

StepReagents and ConditionsProduct
1. N-Protection 4-Piperidone, Boc₂O, Et₃N, CH₂Cl₂N-Boc-4-piperidone
2. Carboxylation N-Boc-4-piperidone, Ethyl chloroformate, LDA, THF, -78 °CEthyl 1-(tert-butoxycarbonyl)-4-oxopiperidine-4-carboxylate
3. Grignard Addition Propylmagnesium bromide, THF, 0 °CEthyl 1-(tert-butoxycarbonyl)-4-hydroxy-4-propylpiperidine-4-carboxylate
4. Reduction & Deprotection LiAlH₄, THF; then acidic workupThis compound

This method is highly modular, allowing for variation in both the N-protecting group and the organometallic reagent to generate a library of analogous compounds.

Intramolecular Cyclization Routes

Intramolecular cyclization represents a powerful class of reactions for constructing heterocyclic rings like piperidines from acyclic precursors. researchgate.net These methods often offer high levels of control over regio- and stereochemistry.

Aza-Michael Reactions

The aza-Michael reaction, or intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a cornerstone of N-heterocycle synthesis. ntu.edu.sgnih.gov For the synthesis of a 4,4-disubstituted piperidine such as this compound, a carefully designed acyclic precursor is required. The reaction proceeds via a 6-endo-trig cyclization pathway.

An organocatalytic, enantioselective intramolecular aza-Michael reaction has been described for the synthesis of enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. rsc.orgrsc.org By adapting the substrate, this methodology could potentially be applied to the synthesis of 4,4-disubstituted systems. A hypothetical precursor would be an amine tethered to a Michael acceptor, with the propyl group and a protected hydroxymethyl group positioned appropriately on the acyclic chain. The cyclization would be initiated by a base or an organocatalyst, leading to the formation of the piperidine ring.

Catalyst SystemSubstrate TypeOutcomeReference
9-amino-9-deoxy-epi-hydroquinine / TFAN-tethered α,β-unsaturated estersEnantiomerically enriched 2,5- and 2,6-disubstituted piperidines rsc.orgrsc.org
Base-inducedN-tethered alkenesDiastereoselective synthesis of 2,6-trans-piperidine nih.gov

While highly effective for other substitution patterns, the synthesis of the specific acyclic precursor for this compound via this route may be complex compared to more convergent approaches like nucleophilic addition.

Gold-Catalyzed Cyclization Approaches

Homogeneous gold catalysis has emerged as a powerful tool for the synthesis of carbo- and heterocycles, including piperidines. acs.org These reactions typically involve the activation of alkynes, allenes, or alkenes toward nucleophilic attack by a tethered amine. beilstein-journals.orgkaust.edu.sa This methodology allows for the formation of the piperidine ring under mild conditions.

To synthesize this compound, a potential acyclic precursor could be an N-protected δ-amino alkyne. For instance, an N-protected 7-amino-4-propyl-oct-1-yn-4-ol could undergo a 6-endo-dig cyclization catalyzed by a gold(I) complex, such as [AuCl(PEt₃)]/AgOTf, to form the corresponding tetrahydropyridine (B1245486) intermediate. acs.org Subsequent reduction of the endocyclic double bond would yield the final piperidine product. The gold catalyst activates the alkyne, facilitating the intramolecular nucleophilic attack of the amine. acs.org This modern approach offers an efficient entry into substituted piperidine skeletons.

Synthetic Routes from Carbohydrate-Derived Precursors

Carbohydrates represent an abundant source of chiral starting materials for the synthesis of complex molecules. Their inherent stereochemistry can be leveraged to produce enantiomerically pure piperidine alkaloids and related structures, often referred to as azasugars. nih.gov

A synthetic route to this compound from a carbohydrate precursor, such as D-glucose, would involve several strategic transformations. The general strategy includes:

Chain Manipulation: Selective protection and oxidation/reduction reactions to modify the carbohydrate backbone.

Installation of Substituents: Introduction of the propyl group and the precursor to the C1 hydroxymethyl group. This could be achieved via Wittig-type reactions to extend the carbon chain, followed by nucleophilic additions.

Cyclization: Formation of the piperidine ring, typically via reductive amination of a δ-amino aldehyde or ketone intermediate derived from the modified carbohydrate.

For example, D-glucose can be converted to an aziridine (B145994) carboxylate, which serves as a versatile intermediate for synthesizing polyhydroxylated piperidines. nih.gov By manipulating the functional groups of such an intermediate prior to ring-opening and subsequent cyclization, one could envision a pathway to install the required propyl and hydroxymethyl functionalities at the desired position.

Stereoselective Synthesis of this compound and its Stereoisomers

Since the C4 position of this compound is a stereocenter, the development of stereoselective synthetic methods is crucial for accessing single enantiomers.

Enantioselective Methodologies for Chiral Piperidine Carbinols

Numerous enantioselective methods have been developed for the synthesis of chiral piperidines. nih.govsemanticscholar.org These strategies often rely on asymmetric catalysis to control the formation of the chiral center.

One approach is the asymmetric Cu-catalyzed cyclizative aminoboration, which has been successfully applied to generate 2,3-cis-disubstituted piperidines with excellent enantioselectivities. nih.govresearchgate.net Adapting this methodology could provide access to chiral 4,4-disubstituted piperidines.

Another powerful strategy involves the rhodium-catalyzed asymmetric reductive Heck reaction of a dihydropyridine (B1217469) precursor with a boronic acid. nih.gov This method has been used to synthesize enantioenriched 3-substituted piperidines and could potentially be adapted for 4-substituted systems.

More directly related to the target structure, a modular and stereoselective synthesis of substituted piperidin-4-ols has been developed via a sequential gold-catalyzed cyclization, chemoselective reduction, and Ferrier rearrangement. nih.gov This one-pot process demonstrates excellent diastereoselectivity. By employing a chiral amine derived from a chiral sulfinyl imine as the starting material, an enantioselective synthesis is readily achievable. nih.gov

The table below summarizes selected modern enantioselective methods applicable to the synthesis of chiral piperidine derivatives.

MethodCatalyst / ReagentSubstratee.e. (%)Reference
Asymmetric Cyclizative AminoborationCu/(S, S)-Ph-BPEHydroxylamine estersup to 99% nih.govresearchgate.net
Asymmetric Reductive Heck ReactionRh-catalystPhenyl pyridine-1(2H)-carboxylate, Arylboronic acidsup to 99% nih.gov
Desymmetrizing Intramolecular Aza-MichaelChiral amine organocatalystProchiral N-tethered alkenesup to 99% rsc.orgrsc.org
Stepwise Dearomatization/BorylationCu(I)-catalyst1,2-Dihydropyridines>99% semanticscholar.org

These advanced methodologies provide a robust toolkit for the asymmetric synthesis of this compound and its stereoisomers, enabling access to enantiopure compounds for further investigation.

Asymmetric Dihydroxylation Strategies

The Sharpless Asymmetric Dihydroxylation (AD) is a potent method for converting prochiral alkenes into chiral vicinal diols with high enantiomeric excess. mdpi.com This strategy has been successfully applied to the synthesis of chiral piperidine derivatives, often through a multi-step sequence involving an acyclic diene precursor. acs.orgacs.org

In a typical approach, a symmetric α,ω-terminal diene undergoes a double asymmetric dihydroxylation reaction to yield a C2-symmetric tetrol. acs.org This intermediate can then be transformed through a sequence of steps, including ditosylation and cyclization with an amine source, to form the C2-symmetric piperidine ring. acs.org An iterative AD approach has also been demonstrated, where a first AD reaction on an alkenyl azide (B81097) establishes a chiral center, and a second AD reaction on a different part of the molecule adds another, leading to highly functionalized piperidines with excellent enantiomeric enhancement (>98% ee). acs.org

Table 1: Asymmetric Dihydroxylation in Piperidine Synthesis

Precursor Type Key Reaction Chiral Ligand Example Outcome Reference
α,ω-Terminal Diene Double Sharpless Asymmetric Dihydroxylation (DHQ)₂-PHAL (in AD-mix-α) C2-symmetric trans-α,α'-bis(hydroxymethyl)piperidine derivatives acs.org
Chiral Auxiliary-Based Approaches

Chiral auxiliaries are recoverable chiral molecules that are temporarily incorporated into a substrate to direct a stereoselective transformation. After the desired chiral center is created, the auxiliary is removed. This approach has been effectively used in the synthesis of piperidine alkaloids. researchgate.net

One notable strategy employs carbohydrate-derived auxiliaries, such as O-pivaloylated arabinopyranosylamine. researchgate.net Aldimines formed from these sugar-based amines undergo diastereoselective domino Mannich–Michael reactions with dienes, like Danishefsky's diene, to furnish N-glycosyl dehydropiperidinones with high diastereoselectivity. The steric and stereoelectronic properties of the carbohydrate auxiliary guide the facial selectivity of the nucleophilic attack. Subsequent modifications and cleavage of the auxiliary yield enantiomerically enriched piperidine derivatives. researchgate.net Similarly, immobilized galactose auxiliaries have been used for the stereoselective solid-phase synthesis of piperidine derivatives. aminer.org Another widely used auxiliary is the enantiopure tert-butanesulfinamide, which can be condensed with aldehydes or ketones to form sulfinimines that guide the stereoselective addition of nucleophiles. researchgate.net

Catalytic Asymmetric Synthesis (e.g., Organocatalysis, Metal Catalysis)

Catalytic asymmetric synthesis is a highly efficient approach that uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Both metal complexes and small organic molecules (organocatalysts) have been developed for the synthesis of chiral piperidines. acs.orgsnnu.edu.cnorganic-chemistry.org

Metal Catalysis:

Rhodium Catalysis: A rhodium-catalyzed asymmetric reductive Heck reaction has been developed to produce 3-substituted tetrahydropyridines from arylboronic acids and a dihydropyridine precursor. snnu.edu.cnorganic-chemistry.org Using a chiral phosphine (B1218219) ligand like (S)-Segphos, this carbometalation proceeds with high yield and excellent enantioselectivity. A subsequent reduction step affords the enantioenriched 3-piperidine. organic-chemistry.org

Copper Catalysis: Chiral copper catalysts have been employed for the asymmetric synthesis of piperidines. For instance, an enantioselective, radical-mediated δ C-H cyanation of acyclic amines is enabled by a chiral copper catalyst, leading to the formation of the piperidine ring. nih.gov Another method involves a Cu-catalyzed cyclizative aminoboration of aminoalkenes to produce 2,3-cis-disubstituted piperidines. nih.gov

Organocatalysis:

Phosphine Catalysis: Chiral phosphines have emerged as effective nucleophilic organocatalysts. The Kwon annulation, a [4+2] cycloaddition of imines with allenes, has been rendered highly enantioselective through the use of C2-symmetric chiral phosphepine catalysts. This process furnishes a variety of functionalized piperidine derivatives with very good stereoselectivity. acs.orgacs.orgresearchgate.net

Table 2: Examples of Catalytic Asymmetric Synthesis for Piperidines

Catalyst System Reaction Type Substrates Product Type Reference
[Rh(cod)OH]₂ / (S)-Segphos Asymmetric Reductive Heck Dihydropyridine, Arylboronic acids 3-Aryl-tetrahydropyridines organic-chemistry.org
Chiral Phosphepine [4+2] Annulation (Kwon) Imines, Allenes Functionalized Tetrahydropyridines acs.orgacs.org

Diastereoselective Synthesis of this compound Analogues

For molecules with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is as crucial as controlling the absolute stereochemistry.

Control of Relative Stereochemistry at C-4 and C-5 (or equivalent)

Achieving specific diastereomeric outcomes in polysubstituted piperidines often relies on substrate control or reagent control during cyclization or functionalization steps. A Lewis acid-catalyzed ene cyclisation of 4-aza-1,7-dienes has been shown to produce trans 3,4-disubstituted piperidines with very high diastereomeric ratios (>200:1). rsc.org The facial selectivity of the cyclization is controlled by the catalyst and the substituents on the acyclic precursor.

Furthermore, one-pot cascade reactions have been developed for the highly diastereoselective synthesis of substituted piperidines. A condensation reaction involving a nitroalkene, an amine, and an enone can lead to polysubstituted piperidines with excellent diastereoselectivity, often yielding a single diastereomer. acs.org The stereochemical outcome is dictated by the transition state of the intramolecular cyclization step.

Alkoxymethylation and Nucleophilic Substitution Strategies

The synthesis of 4,4-disubstituted piperidines, particularly those bearing a hydroxymethyl group, involves specific strategies for installing these functional groups. A common precursor is a 4-hydroxymethyl piperidine derivative, which can be synthesized and then further elaborated. nih.gov For instance, the synthesis of 1-(arylethyl)-4-(acylamino)-4-[(acyloxy)-methyl]piperidines demonstrates the installation of a protected hydroxymethyl group at the C-4 position. nih.gov This scaffold allows for nucleophilic substitution at the piperidine nitrogen and further functionalization of the C-4 substituents. A one-pot cascade synthesis has also demonstrated the ability to selectively place different functional groups at various positions on the piperidine ring through the careful choice of substrates. acs.org

Functional Group Interconversions and Protecting Group Strategies

The synthesis of complex molecules like this compound is rarely a linear process and relies heavily on the interconversion of functional groups and the strategic use of protecting groups to mask reactive sites.

Protecting Group Strategies: The secondary amine of the piperidine ring is both nucleophilic and basic, often requiring protection during synthetic sequences to prevent unwanted side reactions. Common nitrogen protecting groups include:

tert-Butoxycarbonyl (Boc): Widely used due to its stability under many reaction conditions and its straightforward removal with acid (e.g., trifluoroacetic acid, TFA). acs.org The N-Boc group is instrumental in strategies involving lithiation and ring expansion. acs.org

Benzyl (B1604629) (Bn): A robust protecting group that is stable to acidic and basic conditions. It is typically removed under reductive conditions, such as catalytic hydrogenolysis (H₂/Pd/C). google.com

9-Fluorenylmethoxycarbonyl (Fmoc): Common in peptide chemistry, this group is stable to acid but is readily cleaved by bases, most notably piperidine itself. creative-peptides.comnih.gov

Functional Group Interconversions (FGI): FGI is the process of converting one functional group into another and is fundamental to achieving the final target structure. ic.ac.uk In the context of this compound, a key transformation would be the installation of the propyl and hydroxymethyl groups at the C-4 position. A hypothetical FGI sequence could start from a 4-piperidone derivative.

Alkylation/Addition: A Grignard reaction with propylmagnesium bromide on an N-protected 4-piperidone would install the propyl group and generate a tertiary alcohol.

Carbonylation/Reduction: Alternatively, starting with N-protected 4-piperidinecarboxylic acid, a Friedel-Crafts acylation could form an N-protected 4-benzoylpiperidine. A subsequent Grignard reaction followed by deprotection can yield a tertiary alcohol like α,α-diphenyl-4-piperidinemethanol, demonstrating a powerful FGI at the C-4 position. google.com The hydroxymethyl group could be introduced by reacting a suitable C-4 carbanion with formaldehyde or by reducing a C-4 carboxylic acid ester.

These strategies, from establishing the initial chiral center to the final tailoring of functional groups, provide a robust toolbox for the enantioselective and diastereoselective synthesis of complex piperidine derivatives like this compound.

Strategies for Hydroxyl Group Protection and Deprotection

In the multistep synthesis of complex molecules containing the this compound scaffold, the primary hydroxyl group is often temporarily masked to prevent unwanted side reactions. libretexts.orgcem.com An effective protecting group must be easy to install, stable under various reaction conditions, and readily removable in high yield without altering the rest of the molecule. uchicago.edu The protection of hydroxyl groups is typically achieved by converting them into ethers or esters. highfine.com

Ether-Based Protecting Groups: Silyl (B83357) ethers are among the most common protecting groups for hydroxyls due to their ease of formation, stability, and mild cleavage conditions. highfine.comzmsilane.com The stability of silyl ethers can be tuned by altering the steric bulk of the substituents on the silicon atom. highfine.com

tert-Butyldimethylsilyl (TBS/TBDMS): This group is widely used due to its considerable stability under basic conditions and its straightforward removal. zmsilane.comorganic-chemistry.org Protection is typically achieved by reacting the alcohol with tert-butyldimethylsilyl chloride (TBS-Cl) in the presence of a base like imidazole (B134444) in a solvent such as dimethylformamide (DMF). organic-chemistry.orgwikipedia.org Deprotection is efficiently carried out using a fluoride (B91410) ion source, such as tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (B95107) (THF), which selectively cleaves the silicon-oxygen bond. masterorganicchemistry.comharvard.edu

Benzyl (Bn): Benzyl ethers offer robust protection and are stable to a wide range of acidic and basic conditions. uwindsor.ca They are typically installed using benzyl bromide (BnBr) with a strong base like sodium hydride (NaH). organic-chemistry.org A key advantage of the benzyl group is its removal under neutral conditions via catalytic hydrogenolysis (e.g., H₂, Pd/C), which is orthogonal to many other protecting groups. organic-chemistry.orgcommonorganicchemistry.com

Acetal-Based Protecting Groups: Acetals, such as the tetrahydropyranyl (THP) ether, are also employed for hydroxyl protection. They are stable under basic conditions but are cleaved with mild acid. libretexts.orghighfine.com The formation of a THP ether involves the acid-catalyzed addition of the alcohol to dihydropyran. masterorganicchemistry.com

The choice of a protecting group is critical and depends on the specific reaction sequence. For instance, if a subsequent step involves a strong base, a silyl or benzyl ether would be appropriate. Conversely, if the molecule must be subjected to hydrogenation to reduce another functional group, a benzyl ether would not be a suitable choice for the hydroxyl group.

Table 1: Common Protecting Groups for the Hydroxyl Functionality

Protecting GroupAbbreviationProtection Reagents & ConditionsDeprotection Reagents & Conditions
tert-ButyldimethylsilylTBSTBS-Cl, Imidazole, DMFTBAF in THF; or Acetic Acid/H₂O
TriisopropylsilylTIPSTIPS-Cl, Imidazole, DMFTBAF in THF; HF•Pyridine
BenzylBnBnBr, NaH, THFH₂, Pd/C; or strong acids
TetrahydropyranylTHPDihydropyran (DHP), p-TsOH (cat.)Aqueous Acid (e.g., HCl, Acetic Acid)

Manipulation of the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring is a nucleophilic and basic center, allowing for a variety of chemical modifications. These transformations are fundamental for building more complex molecules from the this compound core. Often, the nitrogen is itself protected before other reactions are carried out.

N-Protection: To moderate the nucleophilicity of the piperidine nitrogen or to prevent it from interfering with reactions at other sites, it can be protected, commonly as a carbamate.

tert-Butoxycarbonyl (Boc): The Boc group is a widely used protecting group for amines. masterorganicchemistry.com It is easily installed by reacting the piperidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). sigmaaldrich.com The resulting N-Boc derivative is stable to a wide range of non-acidic reagents. chemimpex.com Deprotection is achieved under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). masterorganicchemistry.comnih.gov

Benzyloxycarbonyl (Cbz): The Cbz group, introduced using benzyl chloroformate (Cbz-Cl), is another common amine protecting group. total-synthesis.com It is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis, making it orthogonal to the acid-labile Boc group. masterorganicchemistry.comorganic-chemistry.org

N-Alkylation: Direct alkylation of the piperidine nitrogen introduces alkyl substituents. This can be achieved by reacting this compound with an alkyl halide (e.g., an alkyl bromide or iodide) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a solvent like DMF. prepchem.comresearchgate.net

N-Acylation: Acylation of the piperidine nitrogen forms an amide linkage. This is typically accomplished by treating the piperidine with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This transformation is useful for introducing a variety of functional groups. google.com

Reductive Amination: Reductive amination is a powerful method for forming carbon-nitrogen bonds. While typically used to form amines from carbonyl compounds, related strategies can be employed for the functionalization of the piperidine nitrogen. For instance, a pre-functionalized piperidine can undergo intramolecular reductive amination to form bicyclic structures. nih.gov More broadly, this method allows for the introduction of alkyl groups to the nitrogen under mild reducing conditions. researchgate.net

Table 2: Selected Methodologies for Piperidine Nitrogen Manipulation

Reaction TypeCommon ReagentsTypical ConditionsNotes
N-Boc ProtectionDi-tert-butyl dicarbonate (Boc₂O)Base (e.g., Et₃N), Solvent (e.g., DCM)Cleaved with strong acid (e.g., TFA).
N-Cbz ProtectionBenzyl chloroformate (Cbz-Cl)Base (e.g., Na₂CO₃), Aqueous/Organic solventCleaved by catalytic hydrogenolysis (H₂, Pd/C).
N-AlkylationAlkyl Halide (R-X)Base (e.g., K₂CO₃), Solvent (e.g., DMF or ACN)Introduces an alkyl group onto the nitrogen.
N-AcylationAcyl Chloride (RCOCl) or AnhydrideBase (e.g., Pyridine or Et₃N), Solvent (e.g., DCM)Forms a stable amide linkage.

Spectroscopic and Structural Elucidation of 4 Propyl 4 Piperidinyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the determination of molecular structure in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods have been employed to unequivocally assign the structure of (4-propyl-4-piperidinyl)methanol.

Proton (¹H) NMR for Structural Confirmation and Isomer Differentiation

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. For derivatives of piperidine (B6355638), ¹H NMR is crucial for confirming the presence of the piperidine ring and its substituents. researchgate.net

In a general ¹H NMR spectrum of a this compound derivative, characteristic signals would be expected for the propyl group protons (a triplet for the methyl group and multiplets for the methylene (B1212753) groups), the piperidine ring protons (which often appear as complex multiplets), and the hydroxymethyl group protons (a singlet or doublet depending on coupling to the adjacent CH group). The chemical shifts of the piperidine protons can be influenced by the orientation of the substituents (axial or equatorial), which can aid in isomer differentiation. nih.gov

While specific ¹H NMR data for this compound is not widely available in the public domain, analysis of related structures provides insight. For instance, in similar piperidine-containing compounds, the protons on the carbons adjacent to the nitrogen typically resonate in the range of δ 2.5-3.5 ppm. rsc.orgrsc.org The protons of the hydroxymethyl group are expected to appear around δ 3.5-3.7 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
-CH₃ (propyl)~0.9Triplet
-CH₂- (propyl)~1.3Multiplet
-CH₂- (propyl, adjacent to ring)~1.4Multiplet
Piperidine ring protons~1.4-1.8, 2.5-3.0Multiplets
-CH₂OH~3.4Doublet
-NHVariableBroad singlet
-OHVariableBroad singlet

Carbon-13 (¹³C) NMR for Carbon Skeleton Assignment

Carbon-13 NMR (¹³C NMR) is instrumental in defining the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The chemical shifts in ¹³C NMR are indicative of the electronic environment of the carbon atoms. The carbon of the hydroxymethyl group (-CH₂OH) would be expected in the region of δ 60-70 ppm. The carbons of the piperidine ring typically appear in the range of δ 25-55 ppm, with the carbons adjacent to the nitrogen appearing more downfield. nih.govrsc.org The quaternary carbon at the 4-position of the piperidine ring would have a characteristic chemical shift. The propyl group carbons would resonate at higher fields (more upfield).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
-CH₃ (propyl)~14
-CH₂- (propyl)~20-30
C4 (quaternary piperidine)~35-45
Piperidine ring carbons~25-55
-CH₂OH~65-75

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, ROESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms and elucidating the stereochemistry of a molecule. magritek.com

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the propyl group and the piperidine ring. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum. researchgate.netprinceton.edu

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. researchgate.netescholarship.org These experiments are particularly useful for determining the relative stereochemistry of substituents on the piperidine ring, such as whether the propyl and hydroxymethyl groups are in a cis or trans relationship.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. researchgate.netunl.edu The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the O-H, N-H, and C-H bonds.

A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group, likely showing hydrogen bonding. tripod.com The N-H stretching vibration of the secondary amine in the piperidine ring would typically appear in a similar region, around 3300-3500 cm⁻¹, but is often a sharper peak than the O-H band. C-H stretching vibrations from the alkyl groups (propyl and piperidine ring) would be observed in the 2850-3000 cm⁻¹ region. The C-O stretching vibration of the primary alcohol would be expected in the 1000-1050 cm⁻¹ range. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (alcohol)Stretching3200-3600 (broad)
N-H (amine)Stretching3300-3500 (sharp)
C-H (alkane)Stretching2850-3000
C-O (alcohol)Stretching1000-1050

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. echemi.com For this compound (C₁₀H₂₁NO), the exact mass can be calculated and compared with the experimentally determined value from high-resolution mass spectrometry (HRMS) to confirm the molecular formula.

Under electron ionization (EI), the molecule would likely undergo fragmentation. Common fragmentation pathways for piperidine derivatives include alpha-cleavage adjacent to the nitrogen atom. The loss of the propyl group or the hydroxymethyl group would also be expected, leading to characteristic fragment ions. For instance, a fragment corresponding to the loss of a hydroxymethyl radical (•CH₂OH) would be observed. Analysis of these fragmentation patterns can provide further confirmation of the compound's structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a compound in the solid state, including bond lengths, bond angles, and conformational details. evitachem.comnih.gov If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis would reveal the precise three-dimensional arrangement of the atoms. tandfonline.com

This technique would confirm the piperidine ring conformation (likely a chair conformation) and the stereochemical relationship between the propyl and hydroxymethyl substituents at the C4 position. It would also provide information on intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amine groups, in the crystal lattice.

Conformational Analysis using Spectroscopic Data

The three-dimensional structure and conformational dynamics of the piperidine ring in this compound are pivotal to understanding its chemical behavior. Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, coupled with computational modeling, provide the essential data to elucidate the molecule's preferred conformation and the energetic landscape of its dynamic processes. nih.govresearchgate.netacs.org In 4,4-disubstituted piperidines, the substituents at the C4 position significantly influence the ring's conformational stability.

Chair-Boat Interconversion of Piperidine Ring

The piperidine ring is not static; it undergoes rapid conformational interconversion between two chair forms, passing through higher-energy twist-boat and boat intermediates. The chair conformation is the most stable state for the piperidine ring, as it allows for staggered arrangements of all C-C bonds, minimizing torsional strain.

The interconversion process from one chair form to another is known as ring flipping or ring inversion. This process involves a complex series of bond rotations that lead the molecule through several high-energy transition states and intermediates:

Chair (C) : The ground state conformation.

Half-Chair (HC) : A high-energy transition state.

Twist-Boat (TB) : An intermediate conformation that is more stable than the boat form but significantly less stable than the chair. It is characterized by a reduction in transannular interactions and eclipsing strain compared to the true boat form.

Boat (B) : A high-energy transition state featuring significant steric repulsion between the "flagpole" hydrogens (or substituents) and eclipsing interactions along the sides.

The energy barrier for the chair-to-chair interconversion in unsubstituted piperidine is approximately 10-11 kcal/mol. For this compound, a similar energy profile is expected, with the chair conformation being overwhelmingly predominant at room temperature. The presence of two substituents on the same carbon (C4) does not create different chair conformers upon ring inversion in terms of the relative axial/equatorial positions of the C4 substituents. However, the bulky nature of these groups serves to further stabilize the chair form relative to the more sterically hindered boat and twist-boat conformations. Any deviation from the chair conformation would force the propyl and hydroxymethyl groups into positions that create significant steric strain, making the boat and twist-boat forms highly energetically unfavorable. acs.orgvjs.ac.vn

Influence of Propyl and Hydroxymethyl Substituents on Ring Conformation

In this compound, the geminal substitution at the C4 position effectively "locks" the ring into a chair conformation. Unlike monosubstituted piperidines, ring inversion does not alter the energetic landscape by switching a substituent from an equatorial to an axial position, as both groups are fixed relative to the ring plane. The primary influence of the propyl and hydroxymethyl groups is to anchor the chair conformation as the most stable form due to steric considerations. acs.org

The chair conformation of the piperidine ring means that the two substituents at C4 will adopt positions that are pseudo-equatorial and pseudo-axial relative to the local geometry, although the terms are less distinct than for substituents at other positions. Computational analyses and studies of analogous 4,4-disubstituted piperidines suggest that the molecule will adopt the chair conformation almost exclusively. nih.govarabjchem.orgresearchgate.net

Spectroscopic data provide the definitive evidence for this conformational preference.

¹H NMR: The spectrum would be characterized by complex multiplets for the piperidine ring protons (at C2, C3, C5, and C6). The protons adjacent to the nitrogen atom (C2 and C6) would typically appear downfield. The distinct signals for the propyl group (a triplet for the methyl group and two multiplets for the methylene groups) and the hydroxymethyl group (a singlet or doublet for the CH₂ and a broad singlet for the OH) would be clearly visible.

¹³C NMR: The spectrum is expected to show eight distinct carbon signals, confirming the molecular asymmetry. The C4 carbon would appear as a quaternary signal, significantly shifted due to the two substituents. The chemical shifts of the ring carbons C2/C6 and C3/C5 would reflect the chair conformation.

Interactive Data Table: Representative NMR Data (Note: These are predicted chemical shifts (δ) in ppm, referenced to a standard solvent like CDCl₃. Actual experimental values may vary slightly.)

Atom ¹H NMR (ppm) ¹³C NMR (ppm) Notes
C2, C6 (Piperidine)2.8 - 3.2 (m, 4H)~48-52Protons adjacent to Nitrogen.
C3, C5 (Piperidine)1.4 - 1.7 (m, 4H)~30-35
C4 (Piperidine)-~40-45Quaternary carbon, no attached proton.
-CH₂OH (Hydroxymethyl)~3.5 (d, 2H)~65-70Chemical shift is sensitive to solvent and H-bonding.
-CH₂OH (Hydroxymethyl)~1.5-2.5 (br s, 1H)-Exchangeable proton, may not always be observed.
-CH₂- (Propyl, α)1.3 - 1.5 (m, 2H)~35-40Methylene group attached to the ring.
-CH₂- (Propyl, β)1.2 - 1.4 (m, 2H)~18-22Middle methylene group.
-CH₃ (Propyl, γ)~0.9 (t, 3H)~14Terminal methyl group.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule. The spectrum of this compound would be dominated by absorptions corresponding to the O-H, N-H, and C-H bonds. The positions of these bands can offer subtle clues about molecular structure and intermolecular interactions, such as hydrogen bonding, which is expected for this molecule. researchgate.net

Interactive Data Table: Key IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H (Alcohol)Stretching (H-bonded)3200 - 3500Strong, Broad
N-H (Amine)Stretching3250 - 3400Moderate, Broad
C-H (Alkyl)Stretching2850 - 2960Strong
C-O (Alcohol)Stretching1000 - 1260Strong
N-H (Amine)Bending1580 - 1650Moderate

Chemical Transformations and Reactivity of 4 Propyl 4 Piperidinyl Methanol

Reactions Involving the Hydroxyl Group

The primary hydroxyl group of (4-Propyl-4-piperidinyl)methanol is a key site for chemical modification, enabling its conversion into a variety of other functional groups.

Oxidation Reactions

The primary alcohol moiety can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehydes: Selective oxidation to the corresponding aldehyde, 4-propylpiperidine-4-carbaldehyde, can be achieved using mild oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly employed for such transformations to prevent over-oxidation to the carboxylic acid. Continuous flow oxidation methods using agents like TEMPO/NaOCl have also been developed for the selective and scalable synthesis of aldehydes from primary alcohols. acs.org

Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will typically oxidize the primary alcohol directly to the corresponding carboxylic acid, 4-propylpiperidine-4-carboxylic acid.

Table 1: Oxidation Reactions of the Hydroxyl Group

Product Oxidizing Agent(s) Reaction Conditions
4-Propylpiperidine-4-carbaldehyde Pyridinium chlorochromate (PCC) Anhydrous solvent (e.g., CH₂Cl₂)
4-Propylpiperidine-4-carbaldehyde Dess-Martin periodinane Anhydrous solvent (e.g., CH₂Cl₂)
4-Propylpiperidine-4-carboxylic acid Potassium permanganate (KMnO₄) Basic or acidic solution, heat
4-Propylpiperidine-4-carboxylic acid Jones reagent (CrO₃/H₂SO₄) Acetone

Derivatization to Ethers and Esters

The hydroxyl group readily undergoes derivatization to form ethers and esters, which can alter the molecule's physical and chemical properties.

Etherification: Ethers can be synthesized via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For instance, reaction with an alkyl halide (R-X) would yield 4-((alkoxymethyl) -4-propylpiperidine.

Esterification: Esters are commonly formed through reaction with acyl chlorides or carboxylic anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. researchgate.netgoogle.com For example, reacting this compound with acetyl chloride would produce (4-propyl-4-piperidinyl)methyl acetate. Direct esterification with a carboxylic acid can also be achieved using a catalyst such as a strong acid (Fischer esterification) or coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). oup.com

Table 2: Ether and Ester Derivatization

Derivative Reagent(s) Reaction Type

Halogenation and Conversion to Leaving Groups

The hydroxyl group can be converted into a good leaving group, such as a halide or a sulfonate ester, to facilitate subsequent nucleophilic substitution reactions.

Halogenation: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the primary alcohol into the corresponding alkyl chloride or bromide, respectively. ganeshremedies.com These reactions typically proceed with good yields.

Sulfonate Ester Formation: To create an even better leaving group, the alcohol can be reacted with sulfonyl chlorides, such as tosyl chloride (TsCl) or mesyl chloride (MsCl), in the presence of a base (e.g., pyridine). This forms tosylate or mesylate esters, which are excellent leaving groups in nucleophilic substitution reactions.

Reactions Involving the Piperidine (B6355638) Nitrogen

The secondary amine of the piperidine ring is nucleophilic and can participate in a variety of bond-forming reactions.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The piperidine nitrogen can be alkylated by reaction with alkyl halides. google.com.na This reaction introduces an alkyl group onto the nitrogen, forming a tertiary amine. The reactivity of the alkyl halide (iodide > bromide > chloride) influences the reaction rate.

N-Acylation: Acylation of the piperidine nitrogen is readily achieved by reacting it with acyl chlorides or anhydrides. researchgate.netscispace.com This forms an amide linkage and is often used to introduce various functional groups or to protect the nitrogen atom during other transformations. For instance, reaction with propionyl chloride would yield 1-propionyl-4-propyl-4-piperidinyl)methanol.

Table 3: Reactions of the Piperidine Nitrogen

Reaction Type Reagent(s) Product Type
N-Alkylation Alkyl halide (R-X) Tertiary amine
N-Acylation Acyl chloride (RCOCl) or Anhydride (B1165640) ((RCO)₂O) Amide

Formation of N-Heterocycles and Fused Systems

The bifunctional nature of this compound, possessing both a nucleophilic nitrogen and a reactive hydroxyl group, makes it a valuable precursor for the synthesis of fused heterocyclic systems. Through intramolecular reactions, new rings can be formed, leading to complex polycyclic structures. For example, after conversion of the hydroxyl group to a suitable leaving group, intramolecular cyclization via nucleophilic attack by the piperidine nitrogen can lead to the formation of a bicyclic system. The specific conditions and the nature of the linker between the two reactive centers would dictate the size and nature of the newly formed ring. The synthesis of various nitrogen-containing heterocycles, including piperidine derivatives, is a significant area of research in organic and medicinal chemistry. nih.govaablocks.com

Reactions Involving the Propyl Side Chain

The aliphatic nature of the propyl side chain at the C4 position of the piperidine ring allows for a variety of chemical transformations typical of alkanes, albeit influenced by the presence of the adjacent heterocyclic system. These reactions are crucial for creating analogs with modified steric and electronic properties.

The functionalization of the propyl side chain involves the introduction of new chemical groups, which can alter the compound's physical and biological properties. Standard organic synthesis methods can be applied, although the reaction conditions must be compatible with the piperidine and alcohol moieties.

Key functionalization strategies include:

Oxidation: The propyl group can be oxidized at various positions. Terminal oxidation would yield a carboxylic acid derivative, (4-(3-carboxypropyl)-4-piperidinyl)methanol, while oxidation at internal positions could lead to ketone or secondary alcohol functionalities. Such transformations often require strong oxidizing agents, and chemoselectivity can be a challenge, potentially requiring protection of the primary alcohol and piperidine nitrogen.

Halogenation: Radical halogenation can introduce a halogen atom (F, Cl, Br, I) onto the propyl chain. The position of halogenation (primary vs. secondary carbons) can be influenced by the reaction conditions and the specific halogenating agent used. These halogenated derivatives serve as versatile intermediates for further nucleophilic substitution reactions.

Nitration: The introduction of a nitro group onto the alkyl chain can be achieved under specific conditions, yielding nitro-substituted analogs. These can subsequently be reduced to the corresponding amino derivatives, providing a handle for further conjugation.

The table below summarizes potential functionalization reactions of the propyl chain.

Reaction TypeReagent ExamplePotential Product
Terminal OxidationPotassium permanganate (KMnO₄)(4-(3-carboxypropyl)-4-piperidinyl)methanol
Radical BrominationN-Bromosuccinimide (NBS), light(4-(bromo-propyl)-4-piperidinyl)methanol
NitrationNitric acid/Sulfuric acid(4-(nitro-propyl)-4-piperidinyl)methanol

This table presents hypothetical functionalization pathways based on standard organic reactions.

Research on related piperidine structures, such as 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one, has shown that alkyl chains attached to the piperidine scaffold can be successfully modified. For instance, alkylation using bromo-derivatives or Michael addition with acrylates has been used to extend or functionalize side chains. nih.gov

Ring-Closing Metathesis (RCM) is a powerful reaction for constructing cyclic structures and is particularly relevant for creating conformationally constrained analogs of flexible molecules. For RCM to be applicable to this compound, the compound must first be converted into a suitable diene precursor.

This could be achieved by:

Introducing a double bond into the propyl side chain (e.g., converting it to an allyl or butenyl group).

Attaching a second unsaturated moiety, typically to the piperidine nitrogen.

For example, N-allylation of a hypothetical (4-propenyl-4-piperidinyl)methanol derivative would create a diene substrate suitable for RCM. The subsequent metathesis reaction, typically catalyzed by a ruthenium-based catalyst (e.g., Grubbs catalyst), would lead to the formation of a bicyclic, bridged piperidine derivative. rsc.orgru.nl The size of the newly formed ring would depend on the length of the tethers. Such rigidification can be a key strategy in medicinal chemistry to lock a molecule into a bioactive conformation. rsc.org The synthesis of various heterocyclic systems, including pyrido[2,1-b] mdpi.comoxazepines, has been successfully achieved using RCM sequences on functionalized piperidines. researchgate.net

The general scheme for an RCM approach is illustrated below, starting from a conceptual diene derivative.

Precursor DieneRCM CatalystProductRing Size
N-allyl-(4-butenyl-4-piperidinyl)methanolGrubbs II CatalystFused bicyclic piperidine7-membered
N-pentenyl-(4-propenyl-4-piperidinyl)methanolGrubbs II CatalystFused bicyclic piperidine8-membered

This table illustrates a hypothetical application of RCM to derivatives of the title compound.

Mechanistic Studies of Key Reactions

Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes, minimizing side products, and optimizing yields.

The elucidation of reaction pathways often involves a combination of experimental techniques and computational modeling. For the functionalization of the propyl side chain, the mechanisms would likely involve reactive intermediates.

Radical Intermediates: In reactions like halogenation with NBS, the mechanism proceeds through a radical pathway. Light or a radical initiator generates a bromine radical, which abstracts a hydrogen atom from the propyl chain. The stability of the resulting carbon radical dictates the regioselectivity of the halogenation. Tertiary C-H bonds are generally more reactive than secondary, which are more reactive than primary, although steric factors can also play a significant role.

Carbocation Intermediates: Certain electrophilic additions or substitution reactions on a functionalized propyl chain (e.g., a propenyl group) could proceed through carbocation intermediates. The stability of these carbocations would be influenced by the electron-donating or -withdrawing nature of the piperidine ring system.

Excited State Intermediates: In photochemical reactions, the molecule can be promoted to an excited state. Studies on the related N-propyl-4-piperidinyl-1,8-naphthalimide have provided evidence for the formation of a dark twisted intramolecular charge transfer (TICT) state from the initially formed emissive charge transfer (CT) species upon excitation. rsc.org This process involves the rotation of the piperidine unit and demonstrates how the propyl-piperidine moiety can participate in complex photophysical pathways. rsc.org Such mechanistic insights are critical for designing photochemically active derivatives.

Mechanistic studies on related systems, such as palladium-catalyzed C-H activation reactions, emphasize the importance of understanding ligand effects, reaction intermediates, and potential reaction pathways to achieve high selectivity and yield. acs.orgmountainscholar.org

Kinetic studies are essential for optimizing reaction conditions such as temperature, concentration, and catalyst loading to maximize the yield of the desired product and minimize reaction time. acs.org By determining reaction rates under various conditions, a kinetic model can be developed to predict the optimal parameters for a given transformation. acs.orgacs.org

For a hypothetical functionalization reaction on the propyl chain of this compound, a kinetic study might involve varying the following parameters and measuring the rate of product formation:

Parameter VariedEffect on Reaction RateRationale
TemperatureIncreaseProvides molecules with sufficient energy to overcome the activation barrier (Arrhenius equation).
Catalyst ConcentrationIncrease (up to a point)Increases the number of active catalytic sites, accelerating the reaction. Saturation may occur at high concentrations.
Substrate ConcentrationVariesThe effect depends on the reaction order with respect to the substrate.
Solvent PolarityVariesCan stabilize or destabilize transition states and intermediates, significantly affecting the rate.

This table outlines general principles of kinetic optimization applied to a hypothetical reaction.

A detailed kinetic investigation was performed on the excited state processes of N-propyl-4-piperidinyl-1,8-naphthalimide, where rate coefficients for the reversible conversion between a charge transfer (CT) state and a twisted intramolecular charge transfer (TICT) state were determined. rsc.org The study revealed that the kinetic barrier was dependent on the inherent barrier of the reaction as well as solvent viscosity and polarity. rsc.org This type of detailed kinetic analysis allows for a deep understanding of the reaction dynamics and provides a basis for rational optimization. rsc.org

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govdeeporigin.com It is a widely used tool in computational chemistry due to its favorable balance of accuracy and computational cost, making it suitable for studying drug-like organic molecules. dockdynamics.com DFT calculations can elucidate a wide range of molecular properties based on the molecule's electron density. nih.gov

The foundational step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the equilibrium geometry. This process, called geometry optimization, involves systematically adjusting the positions of the atoms until the configuration with the minimum possible energy is found. For a molecule like (4-Propyl-4-piperidinyl)methanol, this would involve finding the optimal bond lengths, bond angles, and dihedral angles.

Illustrative Data: Optimized Geometric and Electronic Parameters

ParameterDescriptionHypothetical Value
Total EnergyThe ground-state energy of the optimized molecule.Value in Hartrees (a.u.)
C-O Bond LengthThe distance between the carbon and oxygen of the methanol (B129727) group.~1.43 Å
C-N Bond LengthThe average distance between carbon and nitrogen atoms in the piperidine (B6355638) ring.~1.47 Å
O-C-C-N Dihedral AngleThe torsion angle defining the orientation of the hydroxymethyl group.Value in Degrees
Dipole MomentA measure of the molecule's overall polarity.Value in Debye

Following a successful geometry optimization, vibrational frequency calculations are performed for two primary reasons. First, they serve to confirm that the optimized structure is a true energy minimum. A stable molecule at an energy minimum will have all real (positive) vibrational frequencies. The presence of an imaginary frequency indicates that the structure is not a minimum but a transition state. atomistica.online

Second, these calculations predict the molecule's infrared (IR) and Raman spectra. atomistica.onlinestackexchange.com Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching of a bond or the bending of an angle. openmopac.net For this compound, characteristic vibrational modes would include the O-H stretch from the alcohol group, C-H stretches from the propyl and piperidine groups, and C-N stretches from the piperidine ring. By comparing the calculated spectrum with an experimental one, researchers can confirm the identity and structure of the synthesized compound.

Illustrative Data: Predicted Vibrational Frequencies and Assignments

Vibrational ModeDescriptionHypothetical Wavenumber (cm⁻¹)
ν(O-H)Stretching of the hydroxyl group bond.~3400-3600
ν(C-H)Stretching of C-H bonds in the alkyl chains.~2850-3000
δ(CH₂)Bending (scissoring) of methylene (B1212753) groups.~1450-1470
ν(C-O)Stretching of the carbon-oxygen single bond.~1050-1150
ν(C-N)Stretching of carbon-nitrogen bonds in the ring.~1100-1200

Frontier Molecular Orbital (FMO) theory is a powerful concept used to explain and predict chemical reactivity. wikipedia.orgtaylorandfrancis.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. youtube.com

By analyzing the energy levels and spatial distribution of the HOMO and LUMO of this compound, one can predict its reactive sites. For example, the HOMO is often localized on atoms with lone pairs, such as the nitrogen and oxygen atoms, suggesting these are likely sites for electrophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability; a large gap implies high stability and low chemical reactivity. sapub.org

Illustrative Data: Frontier Molecular Orbital Properties

ParameterDescriptionHypothetical Value
E(HOMO)Energy of the Highest Occupied Molecular Orbital.Value in eV
E(LUMO)Energy of the Lowest Unoccupied Molecular Orbital.Value in eV
HOMO-LUMO GapThe energy difference between the LUMO and HOMO.Value in eV
Chemical HardnessA measure of resistance to change in electron distribution.Calculated from E(HOMO) and E(LUMO)
ElectronegativityA measure of the ability to attract electrons.Calculated from E(HOMO) and E(LUMO)

Molecular Modeling and Conformational Analysis

This compound is a flexible molecule. The piperidine ring can undergo a "ring flip" between two chair conformations, and there is free rotation around the single bonds of the propyl chain. This flexibility means the molecule can exist in numerous different shapes, or conformations, each with a different energy. Conformational analysis aims to identify the most stable of these conformations and understand the energy barriers between them. google.com

The various stable conformations of a molecule correspond to local minima on its potential energy surface. Computational methods can systematically explore the conformational space to locate these energy minima. For this compound, this would involve studying the conformations arising from the piperidine ring flip and the rotation of the propyl group.

The path between two energy minima proceeds through a high-energy state known as a transition state. Identifying the structure and energy of these transition states is crucial for understanding the dynamics of the molecule, such as the rate at which it can convert between different conformations. For instance, the energy barrier for the piperidine ring flip could be calculated, providing insight into the ring's flexibility at a given temperature.

A potential energy surface (PES) is a conceptual map that relates the energy of a molecule to its geometry. For a complex molecule, the PES can have many dimensions, but it is often simplified by scanning one or two key geometric parameters, such as dihedral angles, and calculating the energy at each step. youtube.com

For this compound, a 2D PES could be generated by systematically rotating the dihedral angle defining the propyl chain's orientation relative to the ring, while also modeling the two chair conformations of the piperidine ring. The resulting map would visualize all the stable low-energy conformers and the energetic pathways that connect them, providing a comprehensive picture of the molecule's conformational landscape.

Illustrative Data: Relative Energies of Key Conformers

Conformer IDPiperidine ConformationPropyl Group OrientationRelative Energy (kcal/mol)
Conf-1Chair (Equatorial Propyl)Anti0.00 (Global Minimum)
Conf-2Chair (Equatorial Propyl)Gauche+0.6
Conf-3Chair (Axial Propyl)Anti+2.5
Conf-4Twist-Boat-> +5.0

Quantitative Structure-Property Relationship (QSPR) Studies (focused on chemical, not biological, properties)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that seeks to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. In the context of this compound, QSPR studies can be instrumental in predicting its chemical behavior without the need for extensive experimental procedures. These studies are particularly focused on properties such as reactivity, stability, and other non-biological characteristics.

Relating Structural Features to Chemical Reactivity

The chemical reactivity of this compound is intrinsically linked to its molecular structure. QSPR models for chemical reactivity typically involve the calculation of various molecular descriptors that quantify different aspects of the molecule's topology, geometry, and electronic distribution. These descriptors are then used as independent variables in a regression analysis to predict a specific reactivity parameter.

Several key structural features of this compound are pertinent to its chemical reactivity:

The Piperidine Ring: The saturated heterocyclic amine core is a primary determinant of the molecule's basicity and nucleophilicity. The conformational flexibility of the piperidine ring can also influence the accessibility of the nitrogen lone pair, thereby affecting its reactivity.

The Propyl Group: This non-polar alkyl substituent at the C4 position contributes to the molecule's steric bulk and lipophilicity. Its presence can sterically hinder reactions at adjacent positions.

The Methanol Group: The primary alcohol functional group introduces a site for reactions such as oxidation, esterification, and etherification. The hydroxyl group can also participate in hydrogen bonding, influencing the molecule's intermolecular interactions and solvation properties.

The Tertiary Amine: The nitrogen atom in the piperidine ring is a key reactive center, capable of acting as a base or a nucleophile in various chemical transformations.

A hypothetical QSPR study on the chemical reactivity of this compound and its analogs might explore the relationship between these structural features and a quantifiable measure of reactivity, such as the rate constant (k) for a specific reaction. The descriptors used in such a model could include:

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, such as connectivity indices, which reflect the degree of branching and cyclicity.

Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area and volume, which relate to steric effects.

Electronic Descriptors: These quantify the electronic distribution within the molecule. Examples include partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO energy is often correlated with nucleophilicity, while the LUMO energy is related to electrophilicity.

Hypothetical QSPR Data for Reactivity of 4-Substituted Piperidine Derivatives

To illustrate the principles of a QSPR study, the following interactive table presents hypothetical data for a series of 4-substituted piperidine derivatives, correlating selected molecular descriptors with a hypothetical reaction rate constant. In this scenario, we consider the nucleophilic substitution reaction of the piperidine nitrogen with a model electrophile.

CompoundSubstituent at C4LogP (Lipophilicity)Molecular Volume (ų)HOMO Energy (eV)Predicted log(k)
1-H0.5100.2-8.51.2
2-CH31.0115.8-8.31.5
3-CH2CH31.5131.4-8.21.7
4-CH2CH2CH3 2.0 147.0 -8.1 1.9
5-OH-0.5105.6-9.00.8
6-CH2OH-0.2121.2-8.81.0
7-(CH2)2CH2OH 0.8 152.4 -8.6 1.3
8-COOH-0.3125.1-9.50.5

This data is purely illustrative and intended to demonstrate the concept of a QSPR study.

In this hypothetical model, an increase in the alkyl chain length at the C4 position (compounds 1-4) correlates with increased lipophilicity and molecular volume, as well as a higher HOMO energy, leading to a predicted increase in the reaction rate constant. This suggests that for this hypothetical reaction, electron-donating alkyl groups enhance the nucleophilicity of the piperidine nitrogen. Conversely, the introduction of polar, electron-withdrawing groups like hydroxyl or carboxyl groups (compounds 5, 6, and 8) lowers the HOMO energy and is predicted to decrease the reaction rate.

Such QSPR models, once validated, can be powerful tools for predicting the chemical reactivity of novel compounds, guiding synthetic efforts, and understanding reaction mechanisms at a molecular level.

Advanced Applications in Synthetic Chemistry

(4-Propyl-4-piperidinyl)methanol as a Synthetic Building Block

A building block in chemistry is a fundamental molecular unit that can be readily incorporated into the synthesis of more complex compounds. cymitquimica.com this compound serves this role effectively, providing a robust piperidine (B6355638) framework that is prevalent in various fields of chemical research. mdpi.comcymitquimica.com

The utility of this compound as a precursor is rooted in the reactivity of its primary alcohol and secondary amine functionalities. These reactive sites allow for sequential or one-pot modifications, enabling the assembly of elaborate chemical structures. For instance, the hydroxyl group can be converted into a leaving group for nucleophilic substitution, oxidized to an aldehyde or carboxylic acid, or esterified. Simultaneously, the piperidine nitrogen can undergo N-alkylation, N-acylation, or participate in coupling reactions.

A key synthetic application involves its use in multi-step syntheses to generate highly substituted piperidine derivatives. An analogous compound, (1-propylpiperidin-4-yl)methanol, is utilized in the synthesis of complex heterocyclic systems like aza-phenanthridines. nih.gov This process typically involves a two-step procedure: formation of an imidoyl chloride intermediate followed by nucleophilic aromatic substitution with the alcohol of the piperidine derivative. nih.gov Similarly, this compound can be employed to introduce the 4-propyl-4-(hydroxymethyl)piperidine motif into various molecular backbones, creating intricate compounds such as [4-[(4-Chlorophenyl)methyl]-1-propylsulfonylpiperidin-4-yl]methanol. The synthesis of such molecules highlights the role of the parent alcohol as a starting point for creating more complex structures with tailored properties.

Table 1: Properties of this compound

Property Value
CAS Number 1243250-07-8 hit2lead.comsigmaaldrich.com
Molecular Formula C₉H₁₉NO hit2lead.comsigmaaldrich.com
Molecular Weight 157.26 g/mol hit2lead.com
Form Solid hit2lead.com

| LogP | 1.04 hit2lead.com |

The piperidine ring is a privileged scaffold in chemical synthesis due to its conformational properties and its ability to present substituents in well-defined spatial orientations. semanticscholar.org The structure of this compound provides a rigid three-dimensional framework that can be systematically decorated to generate libraries of novel compounds.

Its use as a scaffold allows for the exploration of chemical space by attaching various functionalities to the nitrogen and hydroxyl groups. This approach is fundamental in creating new molecules where the piperidine core acts as a central organizing element. Research into related piperidine scaffolds demonstrates that modifications, such as converting piperidones into more complex analogues, can lead to new chemical entities with unique structures. semanticscholar.org The synthesis often involves strategic protection and deprotection steps coupled with reactions like amide bond formation to build upon the core piperidine structure. nih.gov The propyl group at the C4 position provides a fixed lipophilic domain, while the hydroxymethyl group serves as a versatile handle for introducing a wide range of other chemical moieties.

Development of Derivatives with Tuned Chemical Reactivity or Physical Characteristics

By chemically modifying the core structure of this compound, derivatives with specifically tuned properties can be developed. These modifications are not aimed at biological function but at altering the molecule's reactivity in subsequent synthetic steps or changing its physical characteristics, such as solubility, polarity, or photophysical behavior.

Understanding how structural changes affect a molecule's reactivity is a cornerstone of synthetic chemistry. For piperidine derivatives, modifying substituents on the ring or the nitrogen atom can significantly influence the course and outcome of a reaction.

Synthetic pathways used for related piperidyl alcohols illustrate this principle clearly. For example, the hydroxyl group of a piperidyl alcohol can be replaced with other functional groups to alter its reactivity. nih.gov The conversion of the alcohol to a mesylate creates a good leaving group, facilitating nucleophilic substitution reactions. nih.gov Further reaction with sodium azide (B81097) can introduce an azido (B1232118) group, which can then be reduced to an amine, providing a different reactive handle on the scaffold. nih.gov Alternatively, fluorination using reagents like diethylaminosulfur trifluoride (DAST) can replace the hydroxyl with a fluorine atom, dramatically altering the electronic properties and hydrogen bonding capacity of that position. nih.gov

The photophysical properties of piperidine derivatives can also be tuned. A study on N-propyl-4-piperidinyl-1,8-naphthalimide, a derivative of a related piperidinyl alcohol, showed that the molecule exhibits dual fluorescence behavior due to the formation of a twisted intramolecular charge transfer (TICT) state. rsc.org The turning motion of the piperidine unit is crucial for this process, demonstrating a direct relationship between the molecular structure (specifically, the conformational freedom of the piperidine ring) and its excited-state physical characteristics. rsc.org This highlights how the piperidine scaffold can be used to create molecules with interesting photophysical properties governed by their structural dynamics. rsc.org

Table 2: Synthetic Transformations for Tuning Reactivity

Starting Functional Group Reagent(s) Resulting Functional Group Purpose Reference
Alcohol (-OH) MsCl, Et₃N Mesylate (-OMs) Create a good leaving group for Sₙ2 reactions nih.gov
Mesylate (-OMs) NaN₃ Azide (-N₃) Introduce a versatile functional group for reduction or cycloaddition nih.gov
Alcohol (-OH) DAST Fluoride (B91410) (-F) Alter electronic properties and hydrogen bonding capacity nih.gov

Use in Materials Science and Polymer Chemistry

The incorporation of specific chemical moieties into polymers is a common strategy for creating materials with desired properties. Piperidine derivatives are used in this context, for example, as components of stabilizers that protect polymers from degradation.

While direct polymerization of this compound is not widely documented, analogous structures containing a piperidine and a hydroxyl group are used to synthesize functional monomers for polymerization. tandfonline.com A general approach involves the reaction of a piperidine derivative containing a hydroxyl group with acryloyl or methacryloyl chloride. tandfonline.com This converts the piperidine derivative into a (meth)acrylamide monomer, which contains a polymerizable double bond.

Following this strategy, this compound could be reacted with methacryloyl chloride to yield N-[4-(hydroxymethyl)-4-propylpiperidin-1-yl]methacrylamide. This monomer could then undergo free-radical polymerization using an initiator like 2,2'-azoisobutyronitrile (AIBN) to produce a homopolymer or be copolymerized with other monomers like styrene (B11656) or methyl methacrylate (B99206) to create copolymers. tandfonline.com The resulting polymers would feature the 4-propyl-4-(hydroxymethyl)piperidine unit as a pendant group along the polymer chain. This incorporation could influence the polymer's physical properties, such as its glass transition temperature, solubility, and thermal stability. The presence of the hindered piperidine structure within a polymer backbone is also a key feature of certain light stabilizers used to prevent photodegradation in materials like polyurethanes. tandfonline.comgoogle.com

Role in the Development of New Materials with Specific Chemical Functions

The chemical compound this compound is a derivative of piperidine featuring both a secondary amine and a primary alcohol functional group. While the broader class of piperidine derivatives has been explored for various applications in material science, specific research detailing the role of this compound in the development of new materials is not extensively documented in publicly available scientific literature. However, based on the known reactivity of its constituent functional groups, its potential contributions to the synthesis of functional materials can be extrapolated.

The bifunctional nature of this compound, possessing both a nucleophilic secondary amine and a hydroxyl group, makes it a versatile building block or monomer for the synthesis of a variety of polymers and functional materials. The secondary amine can undergo reactions such as N-alkylation, amidation, and sulfonylation, while the hydroxyl group can participate in esterification, etherification, and urethane (B1682113) formation. This dual reactivity allows for its incorporation into polymer chains or for its use as a modifying agent for existing polymers and surfaces.

For instance, piperidine derivatives are known to be used in the synthesis of functional polymers. The hydroxyl group of this compound could be reacted with acrylic or methacrylic acid to form a monomer that can then be polymerized to create polymers with pendant piperidine groups. These piperidine moieties can impart specific functionalities to the resulting material, such as basicity, which can be useful for applications like CO2 capture or as a catalyst. Furthermore, the secondary amine provides a site for further post-polymerization modification, allowing for the introduction of other functional groups to tailor the material's properties.

While direct experimental data for this compound in material science is scarce, the general reactivity of piperidine alcohols suggests a potential for this compound to be a valuable component in the design of new materials. Further research would be necessary to fully elucidate its specific contributions and to develop materials with tailored chemical functions based on this particular molecular scaffold.

Conclusion and Future Research Directions

Summary of Current Research Landscape

Research to date has primarily focused on the synthesis of the (4-Propyl-4-piperidinyl)methanol core and its analogues. The fundamental approach involves the construction of a 4-substituted piperidine (B6355638) ring, followed by the introduction or modification of the hydroxymethyl group. Key intermediates in these syntheses often include ethyl 4-propylpiperidine-4-carboxylate and 4-propylpiperidine-4-carboxaldehyde. The reduction of these precursors, for instance using lithium aluminum hydride, is a common final step to yield the target methanol (B129727) derivative. chemicalbook.com While various N-substituted derivatives have been prepared, showcasing the adaptability of the piperidine nitrogen for further functionalization, the exploration of diverse substitution patterns on the piperidine ring itself remains limited. prepchem.comnih.gov The existing body of work provides a robust starting point for more advanced synthetic endeavors.

Unexplored Synthetic Avenues

Several promising synthetic avenues for this compound and its derivatives remain largely unexplored. One key area is the development of stereoselective syntheses. The 4-position of the piperidine ring is a prochiral center, and the development of catalytic asymmetric methods to introduce the propyl and hydroxymethyl (or its precursor) groups would be a significant advancement. This could involve chiral auxiliaries, organocatalysis, or transition-metal-catalyzed reactions to control the stereochemistry at this position.

Furthermore, the synthesis of derivatives with substitution at other positions on the piperidine ring (C2, C3, C5, C6) in combination with the C4-disubstitution is an area ripe for investigation. Such multi-substituted piperidines could offer a wider range of three-dimensional structures and properties. mdpi.com Exploring alternative starting materials and novel cyclization strategies to construct the piperidine ring could also lead to more efficient and versatile synthetic routes.

Potential for Novel Chemical Transformations and Applications in Organic Synthesis

The functional groups present in this compound—a secondary amine, a primary alcohol, and a quaternary carbon center—offer a rich platform for a variety of chemical transformations. The hydroxyl group can be a handle for esterification, etherification, or conversion to a leaving group for nucleophilic substitution. The piperidine nitrogen can be acylated, alkylated, or participate in N-arylation reactions. escholarship.org

Beyond simple derivatization, the molecule could serve as a unique building block in the synthesis of more complex molecular architectures. The quaternary center at the 4-position provides steric bulk and a defined stereochemical environment that could influence the reactivity and selectivity of subsequent transformations on attached functional groups. The development of reactions that leverage the interplay between the amine and alcohol functionalities, such as the formation of bicyclic structures through intramolecular cyclization, could lead to novel heterocyclic systems.

Integration with Emerging Methodologies in Chemical Research (e.g., Flow Chemistry, Photocatalysis)

The synthesis and functionalization of this compound and its derivatives are well-suited for integration with modern chemical technologies that offer advantages in terms of efficiency, safety, and scalability.

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization and other transformations. nih.govencyclopedia.pub This methodology could be applied to the late-stage functionalization of the this compound scaffold. For example, photocatalytic methods could enable the direct arylation or alkylation of the piperidine ring at positions that are difficult to access through traditional methods. escholarship.orgacs.org The generation of radical intermediates under mild photocatalytic conditions could open up new reaction pathways for creating novel derivatives. chinesechemsoc.org The application of photocatalysis could significantly expand the chemical space accessible from this versatile building block.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Propyl-4-piperidinyl)methanol, and how can purity be optimized?

  • Methodology :

  • Nucleophilic substitution : Introduce functional groups (e.g., hydroxymethyl) to the piperidine ring using formaldehyde in basic conditions (e.g., NaOH) .
  • Purification : Column chromatography or recrystallization with solvents like CHCl₃/MeOH (e.g., 9:1 ratio) ensures >95% purity .
  • Validation : Confirm purity via HPLC (retention time: ~12.3 min, 95% peak area) and elemental analysis (C, H, N within 0.4% of theoretical values) .

Q. How should this compound be stored to maintain stability?

  • Storage : Store at -20°C in airtight, light-resistant containers. Stability exceeds 4 years under these conditions .
  • Handling : Use inert atmospheres (N₂/Ar) during synthesis to prevent oxidation of the hydroxymethyl group .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : Key peaks include δ~3.6 ppm (piperidinyl CH₂) and δ~1.4 ppm (propyl CH₂) .
  • UV-Vis : λmax at 245–276 nm (aromatic/heterocyclic π→π* transitions) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 186.2 (calculated for C₁₀H₂₁NO) .

Advanced Research Questions

Q. How can structural modifications enhance the biological activity of this compound derivatives?

  • SAR Strategies :

  • Piperidine substitution : Replace propyl with isopropyl to improve lipophilicity (logP increase by ~0.5) .
  • Hydroxymethyl functionalization : Esterify with aromatic acids (e.g., 4-methoxyphenyl) to modulate bioavailability .
  • Validation : Test derivatives against bacterial models (e.g., E. coli MIC assays) to correlate structure with antimicrobial potency .

Q. What methods resolve contradictions in NMR data during derivative characterization?

  • Iterative refinement : Use X-ray crystallography (e.g., CCDC deposition) to resolve ambiguous NOE correlations .
  • Dynamic NMR : Analyze temperature-dependent splitting of piperidinyl protons to confirm conformational flexibility .
  • Cross-validation : Compare experimental data with DFT-calculated chemical shifts (B3LYP/6-311+G(d,p)) .

Q. How can reaction conditions be optimized to scale up synthesis without compromising yield?

  • Solvent screening : Replace CHCl₃ with EtOAc for greener processes (reduced toxicity, comparable yield: 52–55%) .
  • Catalysis : Use Pd/C (1 mol%) under H₂ to reduce nitro intermediates, achieving >90% conversion .
  • Process monitoring : In-line FTIR tracks reaction progress (C=O stretch at 1680 cm⁻¹ disappearance) .

Key Considerations for Researchers

  • Contradiction Analysis : Iteratively cross-check experimental (e.g., NMR) and computational data to resolve structural ambiguities .
  • Environmental Impact : Assess biodegradability via OECD 301F (ready biodegradability tests) and ecotoxicity using Daphnia magna assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.